molecular formula C7H9ClN2OS B13311464 (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide

(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide

Cat. No.: B13311464
M. Wt: 204.68 g/mol
InChI Key: BPLSWTVIWIEZLS-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with a chlorine atom and an amino group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chlorothiophene, which can be obtained through the chlorination of thiophene.

    Amination: The 2-chlorothiophene undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Propanamide Formation: The final step involves the formation of the propanamide chain. This can be accomplished through the reaction of the amino-substituted thiophene with acryloyl chloride or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

    Pharmaceuticals: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chlorothiophene groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R)-3-Amino-3-(2-bromothiophen-3-yl)propanamide: Similar structure with a bromine atom instead of chlorine.

    (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide: Similar structure with a methyl group instead of chlorine.

    (3R)-3-Amino-3-(2-nitrothiophen-3-yl)propanamide: Similar structure with a nitro group instead of chlorine.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom in (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and interactions.

    Amino Group Position: The position of the amino group on the thiophene ring affects the compound’s ability to form specific interactions with molecular targets.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1

InChI Key

BPLSWTVIWIEZLS-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1[C@@H](CC(=O)N)N)Cl

Canonical SMILES

C1=CSC(=C1C(CC(=O)N)N)Cl

Origin of Product

United States

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